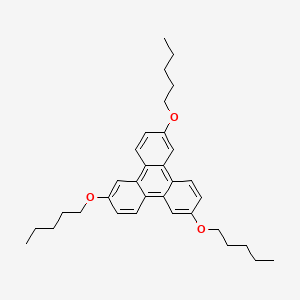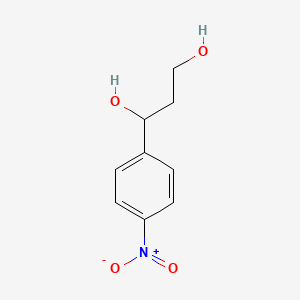
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a methylheptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a methoxyphenyl group, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time. Purification processes such as distillation, crystallization, and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 1,7-dioxo-3-methylheptan-4-one or 1-hydroxy-7-(4-methoxyphenyl)-3-methylheptanoic acid.
Reduction: Formation of 1-hydroxy-7-(4-methoxyphenyl)-3-methylheptanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 1-Hydroxy-7-(4-hydroxyphenyl)-3-methylheptan-4-one
- 1-Hydroxy-7-(4-chlorophenyl)-3-methylheptan-4-one
- 1-Hydroxy-7-(4-nitrophenyl)-3-methylheptan-4-one
Comparison: 1-Hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
138850-32-5 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
1-hydroxy-7-(4-methoxyphenyl)-3-methylheptan-4-one |
InChI |
InChI=1S/C15H22O3/c1-12(10-11-16)15(17)5-3-4-13-6-8-14(18-2)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 |
Clave InChI |
BZRZPADRCLYDES-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)C(=O)CCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




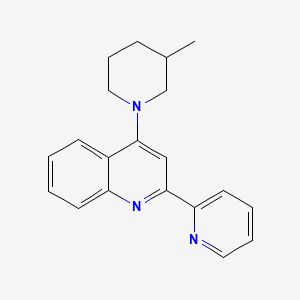
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
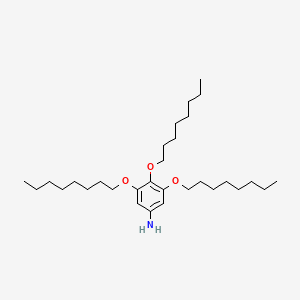

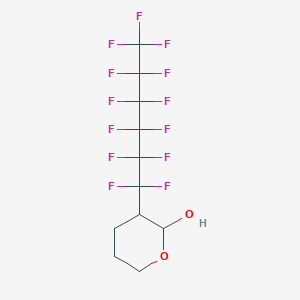
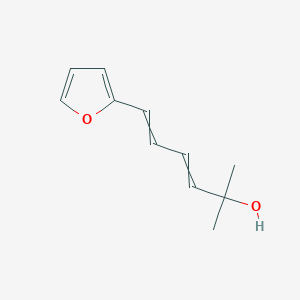


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

